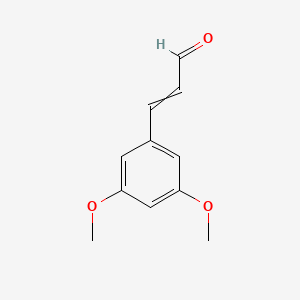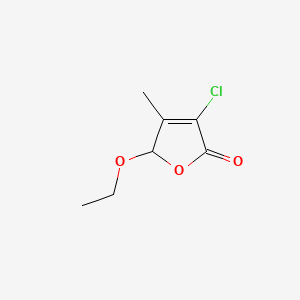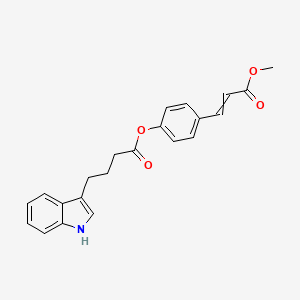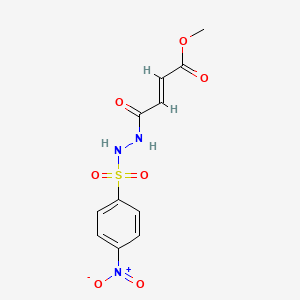
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include alcohols, ketones, and other oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymer chains.
Biology: The compound can be used in studies of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to release reactive oxygen species.
Industry: It is used in the production of various plastics and resins, where it helps to control the polymerization process.
Wirkmechanismus
The mechanism of action of Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl involves the decomposition of the peroxide bond to release reactive oxygen species (ROS). These ROS can then interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl can be compared to other organic peroxides, such as:
tert-Butyl hydroperoxide: Similar in structure but with different reactivity and applications.
Cumene hydroperoxide: Used in similar applications but with different stability and decomposition characteristics.
Di-tert-butyl peroxide: Another organic peroxide with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can initiate, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
114041-94-0 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-tert-butylperoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C9H18O2/c1-7-9(5,6)11-10-8(2,3)4/h7H,1H2,2-6H3 |
InChI-Schlüssel |
HVDVAFDMEBQSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)





![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

